1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Overview
Description
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors
Chemical Reactions Analysis
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Hydrogenation: The piperidine ring can undergo hydrogenation reactions under specific conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(3-(3-acetyl-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid can be compared with other indole derivatives and piperidine-containing compounds:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine derivatives: Compounds like piperidine-3-carboxylic acid share the piperidine ring but lack the indole moiety.
Indole alkaloids: Natural products containing indole structures with diverse pharmacological properties.
The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)16-12-20(17-7-3-2-6-15(16)17)10-8-18(23)21-9-4-5-14(11-21)19(24)25/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPPTDVTWYOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCCC(C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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